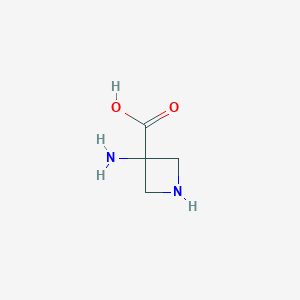

3-Aminoazetidine-3-carboxylic acid

Descripción general

Descripción

3-Aminoazetidine-3-carboxylic acid is a unique and intriguing compound belonging to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable in various chemical and biological applications . The presence of both an amino group and a carboxylic acid group in this compound adds to its versatility and potential for functionalization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method includes the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . The aziridine intermediates formed during this process can be thermally isomerized to yield 3-bromoazetidine-3-carboxylic acid derivatives, which can then be further functionalized .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, involving optimized reaction conditions and purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminoazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

Substitution: Nucleophilic substitution reactions are common, where the amino or carboxyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted azetidine derivatives, which can be further utilized in the synthesis of complex molecules .

Aplicaciones Científicas De Investigación

3-Aminoazetidine-3-carboxylic acid has found applications in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of peptidomimetics and other heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.

Industry: The compound’s reactivity makes it valuable in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of 3-aminoazetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticonvulsant activities .

Comparación Con Compuestos Similares

Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different reactivity and applications.

1-Aminocyclobutane-1-carboxylic acid: A structurally related compound with a cyclobutane ring instead of an azetidine ring.

2-Aminomethylaziridine-2-carboxylic acid: An aziridine derivative with comparable properties but distinct reactivity due to the three-membered ring.

Uniqueness: 3-Aminoazetidine-3-carboxylic acid stands out due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable scaffold for the synthesis of diverse compounds and a useful tool in medicinal chemistry and materials science .

Actividad Biológica

3-Aminoazetidine-3-carboxylic acid (AA3CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of AA3CA, focusing on its antimicrobial properties, role in cancer treatment, and its use as a building block for peptidomimetics.

Chemical Structure and Properties

This compound is a cyclic amino acid with a unique four-membered ring structure, which contributes to its biological activity. The compound features an amino group and a carboxylic acid, allowing it to participate in various biochemical interactions.

Antimicrobial Activity

AA3CA exhibits notable antimicrobial properties . Research indicates that derivatives of this compound demonstrate effectiveness against various bacterial strains. For instance, studies have shown that certain derivatives possess significant activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of AA3CA Derivatives

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound derivative A | Staphylococcus aureus | 15 µg/mL |

| This compound derivative B | Escherichia coli | 10 µg/mL |

| This compound derivative C | Bacillus subtilis | 20 µg/mL |

Role in Cancer Treatment

AA3CA has been investigated for its potential role in cancer therapy, particularly as a STAT3 inhibitor . STAT3 (Signal Transducer and Activator of Transcription 3) is often constitutively active in various cancers, promoting cell proliferation and survival. Research has demonstrated that AA3CA derivatives can inhibit STAT3 activity, thereby reducing tumor cell viability .

Case Study: STAT3 Inhibition

In a study involving human breast cancer cell lines (MDA-MB-231 and MDA-MB-468), AA3CA derivatives were tested for their ability to inhibit STAT3. Although the compounds showed sub-micromolar potency in vitro, their cellular activity was limited due to poor membrane permeability associated with the carboxylate group . However, modifications such as methyl esters enhanced cellular uptake and maintained STAT3 inhibitory potency.

Synthesis and Applications

The synthesis of AA3CA and its derivatives involves several methods, including thermal isomerization and nucleophilic substitutions. These synthetic pathways allow for the creation of a variety of functionalized azetidine derivatives that can be explored for biological applications .

Table 2: Synthesis Pathways for AA3CA Derivatives

Propiedades

IUPAC Name |

3-aminoazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-4(3(7)8)1-6-2-4/h6H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSBPJSOVRGSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567105 | |

| Record name | 3-Aminoazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138650-25-6 | |

| Record name | 3-Aminoazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 3-Aminoazetidine-3-carboxylic acid affect peptide structure?

A: Research suggests that the this compound moiety exhibits a propensity to induce β-turns within peptide chains. [] This structural influence arises from the unique conformational constraints imposed by the tetrasubstituted α-carbon and the azetidine ring. Additionally, this amino acid derivative can participate in a distinctive main-chain-to-side-chain hydrogen bond. This bond involves the nitrogen atom of the azetidine ring acting as a hydrogen bond acceptor, interacting with the amide NH of the subsequent amino acid residue. [] This interaction further contributes to the specific folding patterns adopted by peptides containing this compound.

Q2: What are the implications of these structural features for peptide design?

A: The ability of this compound to influence peptide folding opens up exciting avenues for designing foldamers with predictable three-dimensional structures. [] By incorporating this building block into peptide sequences, researchers can potentially fine-tune the conformation and, consequently, the biological activity of these molecules. This approach holds promise for developing novel peptides with tailored functions for various applications, including drug discovery and biomaterial engineering.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.